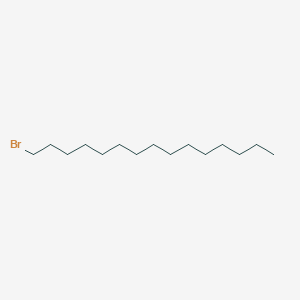
1-Bromopentadecane
Vue d'ensemble
Description
Le cyclène, également connu sous le nom de 1,4,7,10-tétraazacyclododécane, est un composé macrocyclique de formule chimique C₈H₂₀N₄. Il s'agit d'un solide blanc, structurellement simple, symétrique et polyfonctionnel. Le cyclène est largement étudié en raison de sa capacité à former des complexes stables avec divers ions métalliques, ce qui le rend précieux dans de nombreuses applications scientifiques et industrielles .
Applications De Recherche Scientifique
Le cyclène et ses dérivés ont un large éventail d'applications en recherche scientifique :
Industrie : Les dérivés de cyclène sont utilisés dans le développement de matériaux polymères et comme agents anti-VIH.
5. Mécanisme d'action
Le cyclène exerce ses effets principalement par sa capacité à former des complexes stables avec des ions métalliques. La coordination des ions métalliques par le cyclène implique les atomes d'azote de son cycle macrocyclique, qui offrent une forte affinité de liaison. Cette interaction stabilise l'ion métallique et améliore sa réactivité pour diverses applications . Les cibles moléculaires et les voies impliquées dépendent de l'ion métallique spécifique et de l'application visée, telle que l'imagerie ou l'utilisation thérapeutique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le cyclène peut être synthétisé par plusieurs méthodes. Une approche courante est la synthèse de Stetter-Richman-Atkins, qui implique la cyclisation d'atomes d'azote protégés. Par exemple, la réaction de tosylamides déprotonés avec des di-tosylates peut former le macrocycle, qui est ensuite déprotégé avec un acide fort pour donner du cyclène . Une autre méthode implique le couplage du glyoxal avec la triéthylène tétramine, suivie d'une réduction avec un agent réducteur à base d'aluminium .
Méthodes de production industrielle : La production industrielle de cyclène utilise souvent des méthodes à haut rendement et respectueuses de l'environnement. Une de ces méthodes implique la réaction de la triéthylène tétramine avec le méthylglyoxal pour former un intermédiaire, qui est ensuite cyclisé et réduit en utilisant du borohydrure de sodium . Ce procédé est avantageux pour la production à grande échelle en raison de son rendement élevé et de sa pureté.
Analyse Des Réactions Chimiques
Types de réactions : Le cyclène subit diverses réactions chimiques, notamment :
Complexation : Le cyclène forme des complexes stables avec des ions métalliques tels que le gadolinium, le cuivre, l'indium, le gallium et le zinc.
Réactifs et conditions courants :
Principaux produits :
Complexes métalliques : Les complexes cyclène-métal sont largement utilisés en imagerie médicale et en radiothérapie.
Dérivés de cyclène fonctionnalisés : Ces dérivés ont des applications en catalyse, en administration de médicaments et en reconnaissance moléculaire.
Mécanisme D'action
Cyclen exerts its effects primarily through its ability to form stable complexes with metal ions. The coordination of metal ions by cyclen involves the nitrogen atoms in its macrocyclic ring, which provide a strong binding affinity. This interaction stabilizes the metal ion and enhances its reactivity for various applications . The molecular targets and pathways involved depend on the specific metal ion and the intended application, such as imaging or therapeutic use.
Comparaison Avec Des Composés Similaires
Le cyclène est souvent comparé à d'autres composés macrocycliques tels que le cyclam (1,4,8,11-tétraazacyclotétradécane). Bien que les deux composés forment des complexes métalliques stables, le cyclène a une taille de cycle plus petite, ce qui lui permet de se lier plus étroitement aux ions métalliques . Cette propriété unique rend le cyclène particulièrement efficace dans les applications nécessitant une grande stabilité et une grande spécificité.
Composés similaires :
Cyclam (1,4,8,11-tétraazacyclotétradécane) : Taille de cycle plus grande, utilisé dans des applications similaires mais avec des propriétés de liaison différentes.
DOTA (acide 1,4,7,10-tétraazacyclododécane-1,4,7,10-tétraacétique) : Un dérivé de cyclène avec des groupes carboxylate, largement utilisé en imagerie médicale.
La combinaison unique du cyclène de simplicité structurelle, de forte capacité de liaison aux métaux et de polyvalence en matière de fonctionnalisation en fait un composé précieux dans divers domaines de la recherche et de l'industrie.
Propriétés
IUPAC Name |
1-bromopentadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h2-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOTZBXSNOGCIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8049339 | |
| Record name | 1-Bromopentadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8049339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
629-72-1 | |
| Record name | 1-Bromopentadecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=629-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentadecane, 1-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-BROMOPENTADECANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133440 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentadecane, 1-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Bromopentadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8049339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromopentadecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.096 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does 1-bromopentadecane interact differently with fatty acid monolayers compared to similar molecules like alkanes?
A1: Yes, research suggests that this compound can incorporate into fatty acid monolayers at the air-water interface, unlike alkanes with similar chain lengths. This incorporation is attributed to the presence of the bromine atom. [] Specifically, studies using this compound, 1-bromohexadecane, and 1-chlorohexadecane demonstrated their ability to integrate into monolayers of deuterated palmitic acid and deuterated stearic acid. In contrast, alkanes with 15 and 16 carbon chains did not exhibit this behavior. This difference highlights the importance of the halogen atom in facilitating interactions with fatty acid molecules. []
Q2: What techniques are used to study the interaction of this compound with fatty acid monolayers?
A2: Several techniques are employed to investigate the interactions of this compound with fatty acid monolayers. These include:
- Surface Pressure-Area Isotherms: These provide insights into the organization and phase behavior of mixed monolayers, offering a macroscopic perspective. []
- Brewster Angle Microscopy (BAM): This imaging technique visualizes the two-dimensional morphology and domain structures within the monolayers, confirming the incorporation or exclusion of this compound. []
- Vibrational Sum Frequency Generation (SFG) Spectroscopy: This surface-sensitive technique reveals molecular-level details about the organization, orientation, and interactions of molecules at the interface. []
- Infrared Reflection-Absorption Spectroscopy (IRRAS): This complementary technique provides information about the conformation and orientation of molecules within the monolayer. []
Q3: What is the significance of the GC-MS analysis identifying this compound in Ajuga genevensis callus cultures?
A3: The presence of this compound in the callus cultures of Ajuga genevensis, as revealed by GC-MS analysis, is noteworthy. [] This finding suggests that the plant's cell cultures can synthesize this compound, potentially as a secondary metabolite. Further research is needed to determine the specific role and significance of this compound within the plant's biology and its potential applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[Hydroxy(oxido)phosphoryl] hydrogen phosphate;tributylazanium](/img/structure/B48507.png)
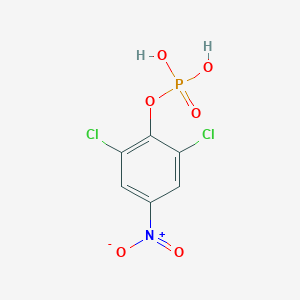
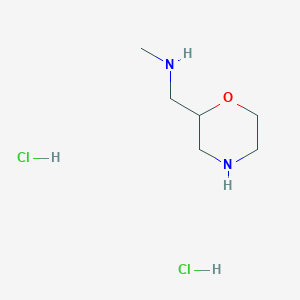
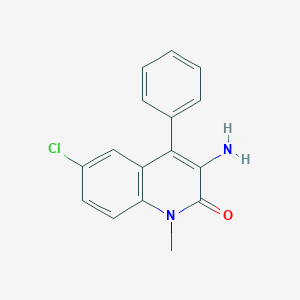
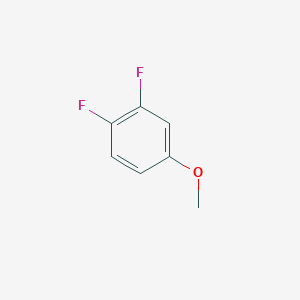
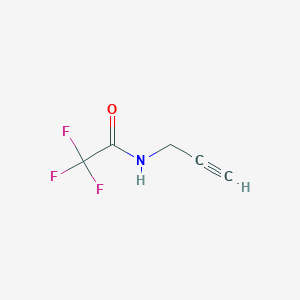
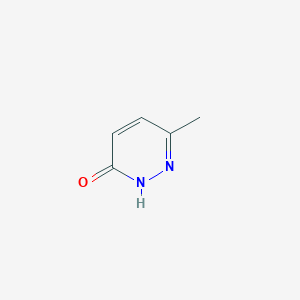
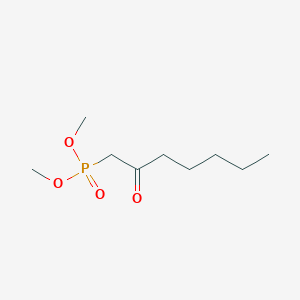
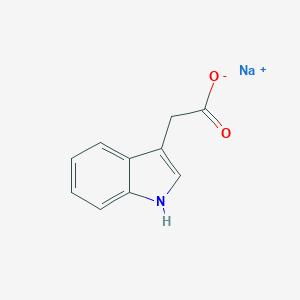
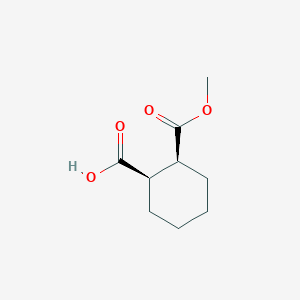
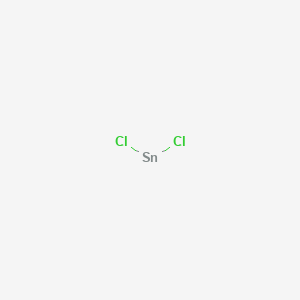
![Bicyclo[3.2.1]octan-3-one](/img/structure/B48540.png)
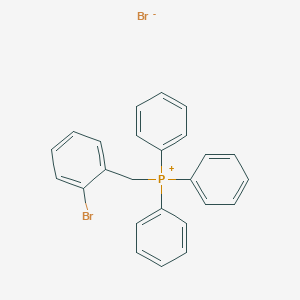
![Bicyclo[2.2.1]hept-2-ene](/img/structure/B48542.png)
